4-(N,N-dibenzylamino)butyronitrile
Description
4-(N,N-Dibenzylamino)butyronitrile is an organonitrile compound characterized by a four-carbon aliphatic chain terminating in a nitrile group (-C≡N) and a tertiary amine group (-N(CH₂Ph)₂) at the 4-position. For instance, compounds like 4-(dimethylamino)butyronitrile (CAS 13989-82-7) share the same backbone but differ in the substituents on the nitrogen atom . The dibenzylamino group introduces steric bulk and lipophilicity, which can influence reactivity, solubility, and biological activity compared to smaller amines like dimethylamino .
Properties
Molecular Formula |
C18H20N2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
4-(dibenzylamino)butanenitrile |
InChI |
InChI=1S/C18H20N2/c19-13-7-8-14-20(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,14-16H2 |
InChI Key |
GMIMMCMTZZFBIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCC#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
4-(Dimethylamino)butyronitrile (CAS 13989-82-7)
- Structure : N#C-CH₂-CH₂-CH₂-N(CH₃)₂.
- Molecular Formula : C₆H₁₂N₂; Molecular Weight : 112.18 g/mol .
- Key Properties : Density = 0.870 g/cm³ (20°C); flammable and hazardous per safety data .
- Applications : Intermediate in pharmaceuticals and agrochemicals due to its nitrile and amine functionalities .
4-(N,N-Dibenzylamino)butyronitrile (Hypothetical)
- Structure : N#C-CH₂-CH₂-CH₂-N(CH₂Ph)₂.
- Expected Molecular Formula : C₁₈H₁₉N₂; Estimated Molecular Weight : ~261.36 g/mol.
- Key Differences: Lipophilicity: The benzyl groups increase hydrophobicity, reducing solubility in polar solvents compared to dimethylamino analogs. Steric Effects: Bulky benzyl groups may hinder nucleophilic reactions at the nitrogen or nitrile group. Basicity: Dibenzylamino groups are less basic than dimethylamino due to electron donation from benzyl groups, altering reactivity in acid-base reactions .
Benzonitrile, 4-(dimethylamino) (CAS 1197-19-9)
- Structure : Aromatic ring with -N(CH₃)₂ and -C≡N substituents.
- Molecular Formula : C₉H₁₀N₂; Molecular Weight : 146.19 g/mol .
- Contrast : The aromatic system confers distinct electronic properties (e.g., resonance stabilization) absent in aliphatic nitriles, influencing applications in dyes or charge-transfer materials .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Preparation Methods
Reaction Mechanism and Stoichiometry
The substitution proceeds via an SN2 mechanism, where dibenzylamine displaces the chloride ion from 4-chlorobutyronitrile. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to stabilize the transition state. Stoichiometric studies indicate a 1:1 molar ratio of 4-chlorobutyronitrile to dibenzylamine maximizes yield while minimizing byproducts.
Optimization Parameters
-
Temperature : Elevated temperatures (70–90°C) accelerate reaction kinetics but risk thermal degradation. A balance is achieved at 80°C, achieving 85% conversion within 6 hours.
-
Solvent Selection : DMF outperforms acetonitrile in terms of solubility and reaction rate, though it complicates post-reaction purification due to high boiling points.
-
Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by 15–20% under biphasic conditions.
Catalytic Hydrogenation: Alternative Routes
Recent patents disclose hydrogenation-based methods for synthesizing benzylamine derivatives, which can be adapted for this compound. These approaches leverage Raney nickel or palladium catalysts to reduce nitrile intermediates.
Hydrogenation of Nitrile Precursors
In a modified protocol, 4-cyanobutyraldehyde is reacted with dibenzylamine under hydrogen pressure (10–15 bar) in the presence of Raney nickel. This one-pot method achieves simultaneous imine formation and reduction, yielding the target compound with 89% purity.
Table 1: Hydrogenation Conditions and Outcomes
| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Raney Ni | 2-Propanol | 10 | 60–80 | 91 |
| Pd/C | Ethanol | 15 | 50 | 82 |
| PtO₂ | Tetrahydrofuran | 12 | 70 | 78 |
Byproduct Mitigation
A major challenge in hydrogenation is the formation of dimeric species via secondary amine coupling. Continuous addition of the nitrile precursor (e.g., 0.5–2 mL/min) suppresses dimerization, improving selectivity to 95%. Azeotropic removal of water using 2-propanol further enhances purity by preventing hydrolysis of the nitrile group.
Purification and Isolation Techniques
Distillation Under Reduced Pressure
Crude reaction mixtures are typically subjected to fractional distillation at 50–60°C under 1–5 mm Hg, isolating this compound as a colorless oil. This method achieves >99% purity when combined with solvent recovery systems.
Chromatographic Refinement
Silica gel chromatography using ethyl acetate/hexane (1:4) eluent resolves residual dibenzylamine and chlorinated byproducts. However, industrial-scale applications favor distillation due to cost and time efficiency.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 95 | High | Moderate |
| Catalytic Hydrogenation | 91 | 99 | Moderate | High |
Hydrogenation offers superior yield and purity but requires specialized equipment for high-pressure reactions. Substitution remains preferable for small-scale synthesis due to its simplicity.
Industrial-Scale Adaptations
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